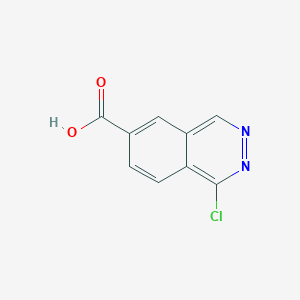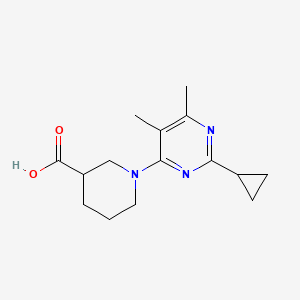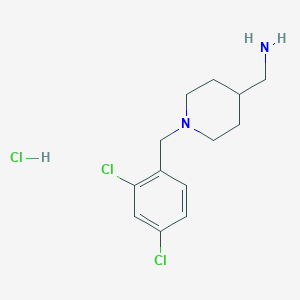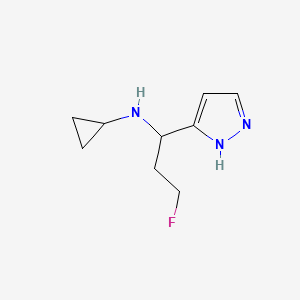
Methyl 3-(6-methoxypyridazin-3-yl)propiolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl3-(6-methoxypyridazin-3-yl)propiolate is an organic compound characterized by the presence of a methoxypyridazine ring attached to a propiolate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-(6-methoxypyridazin-3-yl)propiolate typically involves the reaction of 6-methoxypyridazine with propiolic acid or its derivatives under specific conditions. One common method includes:
Starting Materials: 6-methoxypyridazine and methyl propiolate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or potassium carbonate, and a solvent like dichloromethane or tetrahydrofuran.
Procedure: The 6-methoxypyridazine is dissolved in the solvent, followed by the addition of the base and methyl propiolate. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Methyl3-(6-methoxypyridazin-3-yl)propiolate may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl3-(6-methoxypyridazin-3-yl)propiolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridazine derivatives.
Aplicaciones Científicas De Investigación
Methyl3-(6-methoxypyridazin-3-yl)propiolate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: Used in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl3-(6-methoxypyridazin-3-yl)propiolate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyridazine ring can engage in hydrogen bonding and π-π interactions, facilitating its binding to active sites. The propiolate moiety may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl3-(6-chloropyridazin-3-yl)propiolate
- Methyl3-(6-aminopyridazin-3-yl)propiolate
- Methyl3-(6-hydroxypyridazin-3-yl)propiolate
Uniqueness
Methyl3-(6-methoxypyridazin-3-yl)propiolate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its analogs, such as those with chloro, amino, or hydroxy substituents, which may exhibit different chemical behaviors and biological activities.
Propiedades
Fórmula molecular |
C9H8N2O3 |
|---|---|
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
methyl 3-(6-methoxypyridazin-3-yl)prop-2-ynoate |
InChI |
InChI=1S/C9H8N2O3/c1-13-8-5-3-7(10-11-8)4-6-9(12)14-2/h3,5H,1-2H3 |
Clave InChI |
CFDDGPSOGFQYQZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=NN=C(C=C1)C#CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,7-Dichloro-2-(3-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11789275.png)
![3-Fluoro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B11789277.png)










